1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
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Overview
Description
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is an organic compound with a complex structure that includes a thiadiazole ring, a fluorophenyl group, and a phenylurea moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The presence of the fluorophenyl and thiadiazol groups could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells .
Result of Action
Similar compounds have shown potential cytotoxic properties, indicating that they may induce apoptosis (programmed cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate can be synthesized from 2-fluorobenzonitrile and thiosemicarbazide through a cyclization reaction . The final step involves the reaction of 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine with phenyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo several types of chemical reactions, including:
Substitution Reactions: The thiadiazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives.
Scientific Research Applications
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of the target compound.
1-(2-{2-[2-(4-Fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide:
Uniqueness
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFQPUMCDVFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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